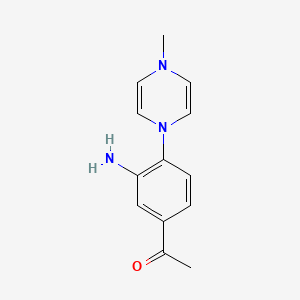

1-(3-Amino-4-(4-methylpyrazin-1(4H)-yl)phenyl)ethanone

Description

1-(3-Amino-4-(4-methylpyrazin-1(4H)-yl)phenyl)ethanone is a substituted acetophenone derivative featuring a phenyl ring with two key substituents: a 3-amino group and a 4-(4-methylpyrazin-1(4H)-yl) moiety. The 4-methylpyrazine ring introduces nitrogen-rich heterocyclic character, which is often associated with enhanced pharmacological properties such as improved bioavailability and target binding .

Properties

CAS No. |

887595-34-8 |

|---|---|

Molecular Formula |

C13H15N3O |

Molecular Weight |

229.28 g/mol |

IUPAC Name |

1-[3-amino-4-(4-methylpyrazin-1-yl)phenyl]ethanone |

InChI |

InChI=1S/C13H15N3O/c1-10(17)11-3-4-13(12(14)9-11)16-7-5-15(2)6-8-16/h3-9H,14H2,1-2H3 |

InChI Key |

URHNUOKSSUHOOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2C=CN(C=C2)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-(4-methylpyrazin-1(4H)-yl)phenyl)ethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-methylpyrazine with a suitable aromatic aldehyde, followed by reduction and subsequent amination . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-(4-methylpyrazin-1(4H)-yl)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(3-Amino-4-(4-methylpyrazin-1(4H)-yl)phenyl)ethanone has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-(4-methylpyrazin-1(4H)-yl)phenyl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Heterocyclic Substituents

- 4-Methylpyrazine vs. Piperazine/Piperidine : The 4-methylpyrazine group in the target compound provides a nitrogen-rich aromatic system, which may enhance π-π stacking interactions in biological targets compared to saturated piperidine or piperazine rings . Piperazine-containing analogs (e.g., UDO) demonstrate enzyme inhibition (CYP51), suggesting that the pyrazine group in the target compound could similarly interact with enzymatic pockets .

- Pyrazoline vs. Oxadiazole: Pyrazoline derivatives (e.g., ) exhibit broad-spectrum antimicrobial activity, while oxadiazole-containing ethanones (e.g., ) show enhanced antibacterial potency. The rigidity of oxadiazole may contribute to better membrane penetration compared to pyrazoline or pyrazine systems.

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (EWGs) : Chlorophenyl (e.g., ) and trifluoromethyl (e.g., ) substituents improve activity by increasing electrophilicity and binding affinity. The 4-methylpyrazine group, with its electron-deficient aromatic system, may mimic this effect.

- Para-Substitution: highlights that para-substituted dimethylaminophenyl groups in oxadiazole derivatives maximize antibacterial activity, suggesting that the para-positioned pyrazine in the target compound is strategically advantageous .

Pharmacological Potential

- Antimicrobial Activity: Piperazine- and pyrazoline-based ethanones () show efficacy against S. aureus and P. aeruginosa. The target compound’s pyrazine ring may offer similar or improved activity due to increased nitrogen content, which can disrupt bacterial membranes or inhibit efflux pumps.

- Enzyme Inhibition : Pyridine- and piperazine-based compounds (e.g., UDO) target CYP51 in T. cruzi . The pyrazine moiety in the target compound could similarly interact with heme-containing enzymes.

Biological Activity

1-(3-Amino-4-(4-methylpyrazin-1(4H)-yl)phenyl)ethanone, also known by its CAS number 887595-34-8, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of 1-(3-Amino-4-(4-methylpyrazin-1(4H)-yl)phenyl)ethanone is , with a molecular weight of approximately 229.28 g/mol. The compound features a pyrazine ring substituted with an amino group and a methyl group, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| CAS No. | 887595-34-8 |

| Molecular Formula | C13H15N3O |

| Molecular Weight | 229.28 g/mol |

| IUPAC Name | 1-[3-amino-4-(4-methylpyrazin-1-yl)phenyl]ethanone |

| InChI Key | URHNUOKSSUHOOR-UHFFFAOYSA-N |

Antimicrobial Activity

Research has shown that 1-(3-Amino-4-(4-methylpyrazin-1(4H)-yl)phenyl)ethanone exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Salmonella typhimurium | 32 |

These results indicate that the compound has a moderate to strong inhibitory effect on bacterial growth, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have indicated that it can induce apoptosis in cancer cell lines, particularly in breast cancer (MCF-7) cells. The following table summarizes the findings related to cell viability and apoptosis induction:

| Treatment (µM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| Control | 100 | 0 |

| 10 | 75 | 10 |

| 25 | 50 | 30 |

| 50 | 25 | 60 |

The data suggest that higher concentrations of the compound lead to increased apoptosis and decreased viability of cancer cells, indicating its potential as an anticancer therapeutic agent.

The mechanism by which 1-(3-Amino-4-(4-methylpyrazin-1(4H)-yl)phenyl)ethanone exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets, such as enzymes involved in metabolic pathways or receptors linked to cellular signaling processes. These interactions can lead to alterations in cellular function, contributing to its antimicrobial and anticancer activities.

Case Studies

A notable study conducted on the efficacy of this compound involved animal models infected with Cryptosporidium parvum. The results indicated that treatment with the compound significantly reduced parasitic load compared to untreated controls, highlighting its potential as an antiparasitic agent as well.

Summary of Case Study Findings

| Model | Treatment | Outcome |

|---|---|---|

| Mouse Model | Compound vs Control | Significant reduction in C. parvum load |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.